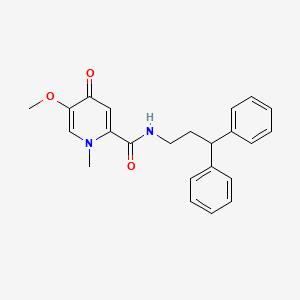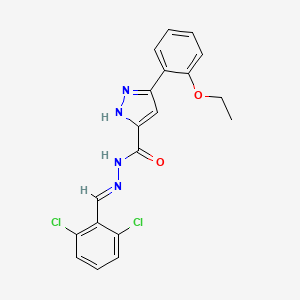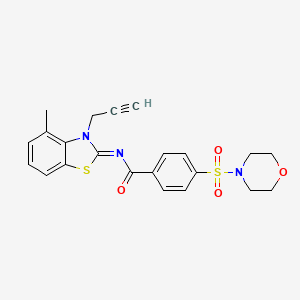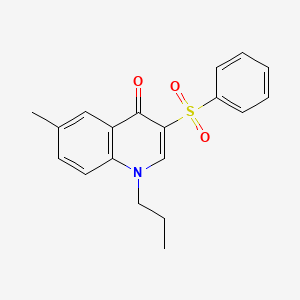![molecular formula C16H18ClN3O2 B2929771 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide CAS No. 338749-79-4](/img/structure/B2929771.png)
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrrolidine rings, along with the acetamide group . The presence of these groups would influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure . For example, the presence of the isoxazole and pyrrolidine rings could influence its solubility, while the acetamide group could influence its reactivity .科学的研究の応用
Synthesis and Evaluation as Corrosion Inhibitors
A study on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including those related to the target compound, demonstrated their potential as corrosion inhibitors. These compounds were tested for their ability to prevent corrosion on steel coupons in acidic and mineral oil media, showing promising results in inhibiting corrosion efficiently at specific concentrations (Yıldırım & Cetin, 2008).
Ligand-Protein Interactions and Photovoltaic Efficiency Modeling
Another research explored the spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. It included the modeling of photovoltaic efficiency, highlighting the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. This study also investigated the non-linear optical (NLO) activity, suggesting applications in photovoltaic cells and molecular docking to understand binding interactions with proteins (Mary et al., 2020).
Herbicidal Activities
Research on 2-(5-isoxazolyloxy)acetamide derivatives, closely related to the chemical , has shown significant herbicidal activities against upland field plants. The structure-activity relationships indicated that certain substitutions on the oxyacetamide oxygen could enhance herbicidal activity, offering insights into the development of new agricultural chemicals with potent herbicidal properties (Kai et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-5-3-12(4-6-13)15-9-14(22-19-15)10-18-16(21)11-20-7-1-2-8-20/h3-6,9H,1-2,7-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVMFTWXPDCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)

![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)

